molecular formula C9H8ClNO B3416709 2-Chloro-4-pyridylcyclopropyl ketone CAS No. 898785-12-1

2-Chloro-4-pyridylcyclopropyl ketone

Cat. No. B3416709
CAS RN: 898785-12-1
M. Wt: 181.62 g/mol
InChI Key: HEEQRCHSVMWWLK-UHFFFAOYSA-N
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Description

“2-Chloro-4-pyridylcyclopropyl ketone” is a chemical compound with the formula C17H14Cl2N2O . It is used in research and has a molecular weight of 333.21 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-pyridylcyclopropyl ketone” consists of a carbonyl group (a carbon-oxygen double bond), which is a common feature in aldehydes and ketones . The carbonyl group is highly polar due to the electronegativity difference between carbon and oxygen .


Chemical Reactions Analysis

Aldehydes and ketones, including “2-Chloro-4-pyridylcyclopropyl ketone”, can undergo various reactions. For instance, they can react with alcohols to form hemiacetals and acetals . They can also be oxidized to form carboxylic acids .


Physical And Chemical Properties Analysis

Aldehydes and ketones, including “2-Chloro-4-pyridylcyclopropyl ketone”, have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols . They are also soluble in water .

Scientific Research Applications

Asymmetric Cycloadditions

A study by Kende and Huang (1997) discusses the asymmetric [4+3] cycloadditions of 2-aminoallyl cations derived from chiral α-chloro imines to furan and pyrrole systems. The research highlights the stereoselectivity in the formation of bicyclic ketones, which is relevant for understanding the chemical behavior of compounds like 2-Chloro-4-pyridylcyclopropyl ketone (Kende & Huang, 1997).

Synthesis of Functionalized Pyridines

Abbiati et al. (2003) developed a general one-pot synthesis of pyridines from reactions involving various ketones, including cyclopropyl ketones. The study provides insights into the formation of pyridines through sequential amination, annulation, and aromatization reactions (Abbiati et al., 2003).

Silver Ion Induced Reactions

Research by Schmid and Schmid (1974) explores the silver ion-induced reactions of 3-Chloro-2-pyrrolidinocyclohexene with 1,3-dienes, leading to the formation of iminium tetrafluoroborate salts and bicyclic and tricyclic ketones. This study provides a perspective on the reactivity of chloro-cyclohexene compounds in the presence of silver ions, which could be related to the behavior of 2-Chloro-4-pyridylcyclopropyl ketone (Schmid & Schmid, 1974).

Ring-Opening Cycloisomerization

Ma, Lu, and Zhang (2004) investigated the ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. They observed various products depending on the catalyst and reaction conditions, providing valuable insights into the reactivity and potential transformations of cyclopropyl ketones (Ma, Lu, & Zhang, 2004).

Safety and Hazards

“2-Chloro-4-pyridylcyclopropyl ketone” should be handled with care. It is recommended to keep away from heat/sparks/open flames/hot surfaces, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-chloropyridin-4-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-5-7(3-4-11-8)9(12)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEQRCHSVMWWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267069
Record name (2-Chloro-4-pyridinyl)cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-pyridylcyclopropyl ketone

CAS RN

898785-12-1
Record name (2-Chloro-4-pyridinyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-pyridinyl)cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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